色普汀

描述

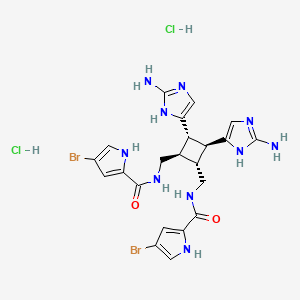

Sceptrin is a pyrrole-imidazole alkaloid that is naturally produced by various marine sponges.

科学研究应用

色普汀:科学研究应用的综合分析

抗生素特性: 色普汀是一种结构独特的抗生素,从海洋海绵中分离得到。 它是二聚吡咯-咪唑生物碱类的一种,其生物合成涉及单电子转移 (SET) 促进的 [2 + 2] 环加成反应,形成其环丁烷核心骨架 .

癌症研究: 色普汀抑制几种癌细胞系的细胞运动,在有效浓度下未显示毒性。 这种特性使其成为进一步临床前测试和开发治疗用途的有希望的先导分子 .

纳米技术: 色普汀与金属离子形成络合物,导致纳米聚集体的自组装。 这些色普汀-金属纳米聚集体 (SMNA) 已被研究用于克服耐药性细菌感染的潜在应用 .

药物开发: 由于其无毒性和能够以多克级数量合成,色普汀被认为是药物开发中具有吸引力的先导分子。 它可以作为一种有用的研究工具来阐明细胞运动中涉及的机制 .

作用机制

Target of Action

Sceptrin, also known as N,N’-(((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride, is a bioactive marine isolate . It has been reported to exhibit antibacterial and antifungal activities . Sceptrin targets the bacterial actin equivalent MreB , suggesting that it disrupts the cell membranes of both prokaryotic and eukaryotic cells .

Mode of Action

Sceptrin demonstrates a bacteriostatic rather than bactericidal effect on exponentially growing Escherichia coli cells at the minimum inhibitory concentration (MIC) . At concentrations higher than the MIC, sceptrin becomes bactericidal, inhibits the incorporation of all radiolabelled precursors, and induces the formation of unusual spheroplasts . It has also been found to bind to monomeric actin, further suggesting a mechanism involving the actin cytoskeleton .

Biochemical Pathways

The biosynthesis of Sceptrin involves a single-electron transfer (SET)-promoted [2 + 2] cycloaddition to form their cyclobutane core skeletons . This process is kinetically and thermodynamically favored over the [4 + 2] pathway . For the [2 + 2] cycloaddition, the dimerization of pyrrole–imidazole monomers is rate-limiting .

Result of Action

Sceptrin inhibits cell motility in several cancer cell lines . The compound shows no toxicity at concentrations that are double the amount of Sceptrin required for maximal inhibitory effect . Both random and factor-induced migration were impaired, suggesting that Sceptrin targets a central process of cell motility machinery .

生化分析

Biochemical Properties

Sceptrin has been found to interact with the bacterial actin equivalent MreB This interaction suggests that Sceptrin may play a role in biochemical reactions involving this protein

Cellular Effects

Sceptrin has been reported to inhibit cell motility in several cancer cell lines . It appears to target a central process of the cell motility machinery, impairing both random and factor-induced migration . The compound shows no toxicity at concentrations that are double the amount of Sceptrin required for maximal inhibitory effect .

Molecular Mechanism

The inhibitory activity of Sceptrin on cell motility is, at least partially, due to its capability to inhibit cell contractility . Additionally, Sceptrin has been found to bind to monomeric actin, further suggesting a mechanism involving the actin cytoskeleton .

Dosage Effects in Animal Models

While there is a lack of specific studies on the dosage effects of Sceptrin in animal models, it’s worth noting that Sceptrin has been found to be non-toxic to mice at concentrations twice those required for maximal inhibition .

Metabolic Pathways

It has been suggested that the biosynthesis of Sceptrin involves a single-electron transfer (SET)-promoted [2 + 2] cycloaddition .

属性

IUPAC Name |

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Br2N10O2.2ClH/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15;;/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34);2*1H/t11-,12-,17-,18-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGZCXAQLPJJKC-WUYIMCQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Br2Cl2N10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000678 | |

| Record name | Sceptrin HCl (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79703-25-6 | |

| Record name | Sceptrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sceptrin HCl (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

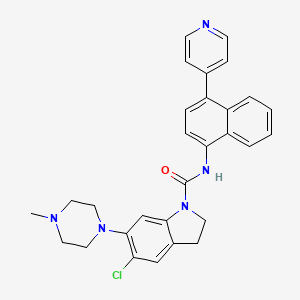

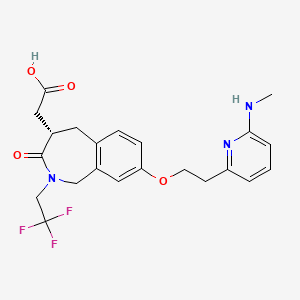

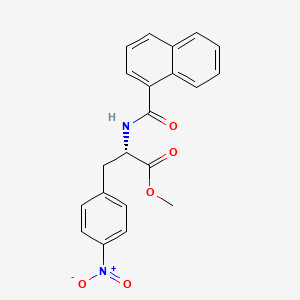

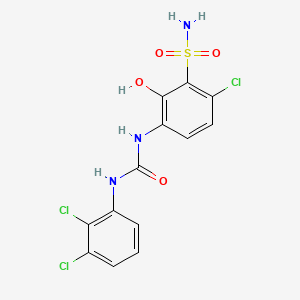

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

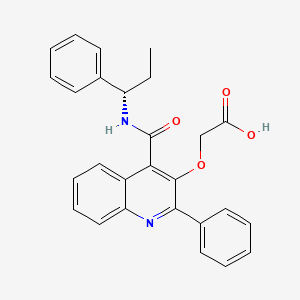

![3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide](/img/structure/B1680810.png)

![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)

![(E)-3-(3,4-dichlorophenyl)-N-[5-[4-(5-hydroxy-1H-indol-3-yl)piperidin-1-yl]pentyl]prop-2-enamide](/img/structure/B1680825.png)

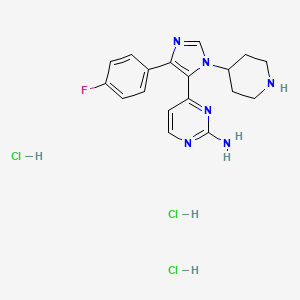

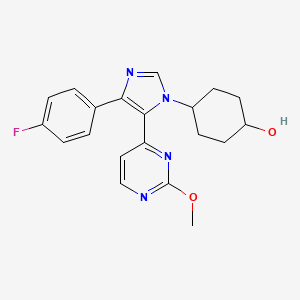

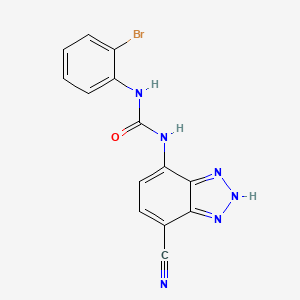

![2-(3,5-Dimethylphenoxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1680826.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B1680830.png)